2-Hydroxycyclobutan-1-one

Descripción general

Descripción

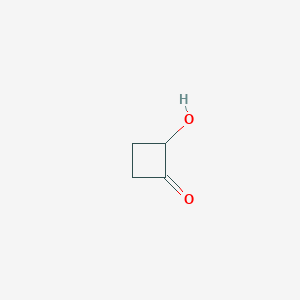

2-Hydroxycyclobutan-1-one is an organic compound with the molecular formula C₄H₆O₂ It is a four-membered cyclic ketone with a hydroxyl group attached to the second carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Hydroxycyclobutan-1-one can be synthesized through several methods. One common approach involves the acid-catalyzed reaction of cyclobutanone with benzylic alcohols. This reaction yields 2-(benzyloxy)cyclobutanones and bis(benzyloxy)dioxatricyclodecanes in good to high yields, depending on the reaction conditions and solvents used.

Another method involves the photochemical synthesis of 4-oxobutanal acetals, which are then converted to 2-hydroxycyclobutanone ketals through irradiation in the presence of a sensitizer such as benzophenone or anthraquinone.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger-scale production. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxycyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products

Oxidation: Oxidation of this compound can yield cyclobutanone.

Reduction: Reduction can yield cyclobutanol.

Substitution: Substitution reactions can yield various substituted cyclobutanones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Hydroxycyclobutan-1-one serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo cycloaddition reactions makes it valuable for creating larger cyclic structures often found in natural products and pharmaceuticals .

| Reaction Type | Description |

|---|---|

| Cycloaddition | Participates in [4+2] cycloaddition reactions with enones, facilitating the formation of complex cyclic molecules. |

| Functionalization | Hydroxyl and carbonyl groups allow for diverse functionalization pathways, leading to various derivatives. |

Medicinal Chemistry

Research indicates potential applications of this compound derivatives in drug development:

- Antiviral Compounds : It has been used as a precursor for synthesizing antiviral agents like carbovir, which is relevant in treating viral infections .

- Bioactive Molecules : Studies suggest that derivatives may exhibit significant biological activities, warranting further exploration in pharmacology.

Material Science

The compound's reactivity also extends to the production of polymers and other materials:

- Polymer Synthesis : Its structural properties allow it to be incorporated into polymer chains, enhancing material characteristics such as durability and thermal stability.

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the successful use of this compound as an intermediate in synthesizing (+)-carbovir. The methodology involved acid-catalyzed reactions that advanced the compound through several synthetic steps, showcasing its utility in pharmaceutical applications .

Case Study 2: Organic Synthesis Applications

Research published in the Journal of Organic Chemistry highlighted the role of this compound in synthesizing complex bicyclic structures through cycloaddition reactions. The findings emphasized its effectiveness as a building block for creating biologically relevant compounds .

Mecanismo De Acción

The mechanism of action of 2-hydroxycyclobutan-1-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the carbonyl group can act as an electrophile in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its effects in biological systems .

Comparación Con Compuestos Similares

Similar Compounds

Cyclobutanone: A four-membered cyclic ketone without the hydroxyl group.

Cyclobutanol: A four-membered cyclic alcohol.

2-Hydroxycyclopentanone: A five-membered cyclic ketone with a hydroxyl group.

Uniqueness

2-Hydroxycyclobutan-1-one is unique due to its combination of a four-membered ring and a hydroxyl group, which imparts distinct chemical properties and reactivity compared to similar compounds .

Actividad Biológica

2-Hydroxycyclobutan-1-one, a cyclic ketone with the molecular formula , has garnered attention in various fields of research due to its potential biological activities. This compound is primarily studied for its applications in organic synthesis and its role as a precursor in the development of pharmaceuticals. This article delves into the biological activity of this compound, highlighting its synthesis, biological effects, and relevant case studies.

This compound can be synthesized through various methods, including acid-catalyzed reactions and biocatalytic processes. For instance, a recent study demonstrated the use of Brønsted acid-catalyzed synthesis to obtain derivatives of this compound, showcasing its versatility as an electrophilic reagent in organic reactions .

Table 1: Synthesis Methods of this compound

| Method | Conditions | Yield |

|---|---|---|

| Brønsted Acid-Catalyzed | Anhydrous THF, room temperature | Moderate |

| Biocatalytic Hydroxylation | Enzyme-mediated reaction | High |

| Organolithium Reaction | Reaction with lithiated indoles | Variable |

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been reported to induce apoptosis in human colon cancer cells (HT29) with an IC50 value of approximately 59.76 µM . This suggests that the compound could be a promising candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of oxidative stress within cancer cells, leading to programmed cell death. The structural features of the compound may facilitate interactions with cellular targets, disrupting normal cellular functions and promoting apoptosis.

Case Studies

- Study on Cytotoxicity : In a controlled study involving multiple cancer cell lines, this compound was tested against P-388 and HT-29 cells. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .

- Biocatalytic Applications : Another study explored the use of biocatalysis to enhance the production of hydroxylated derivatives from this compound. The engineered enzyme TcP450-1 showed improved specificity and conversion rates, indicating potential for more efficient synthesis routes for biologically active compounds .

Table 2: Biological Activity Data of this compound

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT29 | 59.76 | Apoptosis induction |

| P-388 | Variable | Oxidative stress induction |

Propiedades

IUPAC Name |

2-hydroxycyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-3-1-2-4(3)6/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFPZGGCJLBVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504243 | |

| Record name | 2-Hydroxycyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17082-63-2 | |

| Record name | 2-Hydroxycyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17082-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxycyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.